molecular formula C18H22FN3O2S B4493193 4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4493193
M. Wt: 363.5 g/mol
InChI Key: FUUHQMUOVDBRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a piperazine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-21-10-12-22(13-11-21)17-6-2-15(3-7-17)14-20-25(23,24)18-8-4-16(19)5-9-18/h2-9,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUHQMUOVDBRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
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4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
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4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
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4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
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4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
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4-FLUORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

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